molecular formula C13H19N3O B12994932 1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide

1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide

Cat. No.: B12994932
M. Wt: 233.31 g/mol
InChI Key: CIXKBIUWRCETQF-UHFFFAOYSA-N
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Description

1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminophenyl group attached to a pyrrolidine ring, which is further substituted with a dimethylcarboxamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-aminophenylboronic acid with N,N-dimethylpyrrolidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, where reagents like halogens or nitro groups can be introduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The pyrrolidine ring provides structural stability, while the dimethylcarboxamide group enhances its solubility and bioavailability. These interactions can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxylamide: This compound differs by having a carboxylamide group.

    1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C13H19N3O/c1-15(2)13(17)12-7-4-8-16(12)11-6-3-5-10(14)9-11/h3,5-6,9,12H,4,7-8,14H2,1-2H3

InChI Key

CIXKBIUWRCETQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCCN1C2=CC=CC(=C2)N

Origin of Product

United States

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